Dolatriol

Description

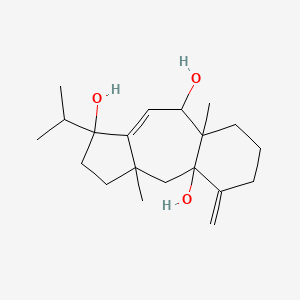

Structure

2D Structure

3D Structure

Properties

CAS No. |

60259-78-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

5a,10a-dimethyl-9-methylidene-3-propan-2-yl-2,5,6,7,8,10-hexahydro-1H-benzo[f]azulene-3,5,9a-triol |

InChI |

InChI=1S/C20H32O3/c1-13(2)19(22)10-9-17(4)12-20(23)14(3)7-6-8-18(20,5)16(21)11-15(17)19/h11,13,16,21-23H,3,6-10,12H2,1-2,4-5H3 |

InChI Key |

OZAJHJQSQQYTRD-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |

Canonical SMILES |

CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |

Other CAS No. |

60259-78-1 |

Synonyms |

dolatriol |

Origin of Product |

United States |

Isolation and Elucidation of Dolatriol from Marine Organisms

Discovery and Original Source Organisms

Dolatriol was first identified as a constituent of the Indian Ocean sea hare, Dolabella auricularia ([Lightfoot], 1786), a large and bulky species of sea slug. sci-hub.senih.gov The initial report of its isolation was made by Pettit and his research group in 1976. sci-hub.se This discovery was part of a broader investigation into the chemical constituents of this marine mollusc, which has proven to be a rich source of novel bioactive compounds. sci-hub.se Along with this compound, a related compound, this compound 6-acetate, was also isolated from the same organism. sci-hub.se Later research also identified this compound in the sea hare species Dolabella ecaudata.

The isolation of this compound from D. auricularia was a significant finding, contributing to the then-growing class of dolabellane diterpenes. These compounds are characterized by a distinctive bicyclic carbon skeleton.

Isolation of this compound Isomers from Related Marine Species

While Dolabella auricularia is the original and primary source of this compound, the search for related compounds has extended to other marine organisms. The sea hare Aplysia dactylomela is another species known to produce a variety of terpenoid compounds. However, specific isomers of this compound have not been prominently reported from this species in the available scientific literature. The chemical diversity within the Aplysia genus is vast, with many isolated compounds being diet-derived, which can lead to significant variations in the chemical profile of individuals from different geographic locations.

Initial Structural Elucidation Methodologies

The determination of the precise three-dimensional structure of this compound was a critical step in its characterization. The initial structural elucidation relied on a combination of spectroscopic techniques and, pivotally, X-ray crystallography. sci-hub.seCurrent time information in Providence County, US.

Spectroscopic methods are fundamental tools for piecing together the molecular puzzle of a new compound. Current time information in Providence County, US. For this compound and its acetate (B1210297) derivative, infrared (IR) spectroscopy provided information about the functional groups present, while proton nuclear magnetic resonance (¹H NMR) spectroscopy helped to reveal the arrangement of hydrogen atoms within the molecules. sci-hub.se

The definitive confirmation of the molecular architecture of the dolabellane skeleton of these compounds came from single-crystal X-ray diffraction analysis. sci-hub.se This powerful technique involves passing X-rays through a crystalline sample and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density, and thus the atomic arrangement. researchgate.net In the case of this compound, it was the crystalline form of its derivative, this compound 6-acetate, that was subjected to X-ray crystallography. sci-hub.se Because this compound 6-acetate can be easily converted to this compound, determining the structure of the acetate derivative unequivocally established the structure of this compound itself. sci-hub.se

Table 1: Physicochemical and Spectroscopic Data for this compound and this compound 6-Acetate

| Property | This compound | This compound 6-Acetate |

| Molecular Formula | C₂₀H₃₂O₃ | C₂₂H₃₄O₄ |

| Yield | 0.0005% | 0.001% |

| Melting Point | 235-236 °C | 210-212 °C |

| IR (KBr, cm⁻¹) | 3500, 3410, 1638, 909 | 3570, 3439, 1733, 1638, 899 |

| ¹H NMR (CDCl₃, δ ppm) | 0.78 (s, 3H), 0.84 (d, J=7Hz, 3H), 1.01 (d, J=7Hz, 3H), 1.19 (s, 3H), 4.73 (s, 1H), 4.89 (s, 1H), 4.97 (d, J=6Hz, 1H), 5.45 (d, J=6Hz, 1H) | Not fully detailed in the initial report. |

| Data sourced from Pettit et al., 1976. sci-hub.se |

Related Dolabellane and Neodolabellane Diterpenes Co-isolated or Structurally Linked

This compound is part of a larger family of dolabellane and structurally related neodolabellane diterpenes. These compounds share a common biosynthetic origin and often occur together in the same organisms.

During the initial isolation of this compound from Dolabella auricularia, the most closely related compound found was its own acetylated derivative, This compound 6-acetate . sci-hub.se Another co-isolate from the same organism, though from a different chemical class, was (-)-loliolide .

The dolabellane skeleton of this compound is also structurally related to the dolastane framework, another class of diterpenes. Furthermore, subsequent research on other marine organisms, such as soft corals of the genus Clavularia, has led to the isolation of a wide array of other dolabellane diterpenoids, expanding the chemical diversity of this fascinating class of marine natural products. nih.gov

This compound is a fascinating marine natural product belonging to the class of diterpenoids. Its complex polycyclic structure and specific stereochemical features have been subjects of detailed chemical investigation.

Structural Architecture and Stereochemical Characterization of Dolatriol

Core Tricyclic Skeleton of Dolatriol (5-7-6 system)

This compound possesses a distinctive tricyclic ring system. The core scaffold is characterized by the fusion of three rings: a five-membered ring, a seven-membered ring, and a six-membered ring. This arrangement is often referred to as a 5-7-6 ring system acs.org. This tricyclic framework forms the central structural motif of the dolastane class of diterpenoids, to which this compound belongs nsf.gov.

Stereochemical Assignment and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its structural definition. Detailed studies, including spectroscopic methods and potentially X-ray crystallographic analysis of derivatives, have been employed to assign the relative and absolute configurations of the stereocenters within the molecule rhhz.net. The absolute configuration refers to the precise spatial arrangement of atoms around chiral centers (stereocenters), typically designated using the Cahn-Ingold-Prelog (CIP) sequence rules (R/S nomenclature) reddit.comlibretexts.org. While specific R/S assignments for each stereocenter of this compound require detailed structural data, the determination of its absolute configuration is crucial for understanding its biological interactions and for synthetic efforts libretexts.orgcapes.gov.br. The D/L nomenclature is an older system primarily used for sugars and amino acids and is based on comparison to glyceraldehyde, which is different from the R/S system used for absolute configuration of individual chiral centers in molecules like terpenoids reddit.comlibretexts.orgmasterorganicchemistry.com.

Structural Relationship to Dolastanes and Neodolabellanes

This compound is classified within the dolastane family of diterpenoids. Dolastanes are characterized by the aforementioned 5-7-6 tricyclic ring system acs.orgnsf.gov. This structural class is related to neodolabellanes, which are also diterpenes with a distinct bicyclic or tricyclic skeleton, often featuring a [9.3.0]cyclotetradecane core in their proposed biogenesis nsf.gov. The dolastane skeleton, as seen in this compound, is thought to arise biogenetically from a dolabellane precursor through a transannular cyclization event that forms the 5-7-6 ring system nsf.gov. This relationship highlights a common biosynthetic origin and structural evolution within these marine diterpenoid families.

Diterpenoid Classification and Isoprenoid Origin

This compound is classified as a diterpenoid. Diterpenoids are a large class of natural products composed of four isoprene (B109036) units, resulting in a skeleton of 20 carbon atoms wikipedia.orgmdpi.commdpi.com. These compounds are biosynthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP) mdpi.comresearchgate.netnih.gov. The biosynthesis of diterpenoids proceeds via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranylgeranyl pyrophosphate (GGPP), a key precursor for C20 terpenes and terpenoids mdpi.comresearchgate.netnih.gov. The structural diversity of diterpenoids, including the formation of complex cyclic systems like the dolastane skeleton of this compound, arises from the action of terpene synthases and subsequent enzymatic modifications such as oxidation, reduction, and cyclization reactions mdpi.com.

Total Synthesis Strategies and Methodologies for Dolatriol and Its Carbocyclic Frameworks

Historical Approaches to Dolatriol Total Synthesis

The isolation and structural elucidation of this compound were first reported in 1976 acs.org. This marked the beginning of synthetic efforts towards this molecule and its analogs. Early historical approaches to the total synthesis of this compound and other dolastane diterpenes focused on constructing the bicyclo[9.3.0]dolabellane skeleton or the related tricyclic dolastane framework sci-hub.runsf.gov. These initial strategies laid the groundwork for understanding the reactivity and challenges associated with assembling such complex carbocyclic systems. For instance, this compound was an early example in the study of antineoplastic agents from marine sources acs.org. Synthetic studies on related dolabellane and neodolabellane structures, which share a characteristic bicyclo[9.3.0] skeleton, have also contributed to the knowledge base for synthesizing this compound sci-hub.ru.

Key Synthetic Intermediates and Chiral Building Blocks

The total synthesis of this compound relies heavily on the strategic design and preparation of key synthetic intermediates and chiral building blocks. These components are designed to incorporate specific portions of the final molecule's carbon skeleton and introduce the required stereochemistry at an early stage. Chiral building blocks, which are molecules with defined stereocenters, are crucial for constructing complex natural products in enantiomerically pure form bocsci.compsu.edunih.gov. For example, a potential chiral building block containing a five-membered ring with isopropyl and angular methyl substituents has been explored for the synthesis of polycyclic terpenoids like this compound researchgate.net. The preparation of such building blocks often involves enantioselective methods, ensuring the correct stereochemistry is set early in the synthetic route researchgate.netchemrxiv.org. The use of optically pure starting materials or intermediates derived from chiral resolution or asymmetric synthesis is a common strategy researchgate.netethz.ch.

Stereoselective and Enantioselective Synthesis Methods

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound, which possesses multiple stereocenters. Stereoselective and enantioselective synthesis methods are indispensable tools in this endeavor ethz.chwikipedia.org. These methods aim to favor the formation of one specific stereoisomer over others. Techniques employed in this compound synthesis and related diterpenes include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials ethz.chmasterorganicchemistry.com.

Chiral Auxiliaries: Attaching a removable chiral group to a substrate to control the stereochemical outcome of a reaction chemrxiv.orgethz.ch.

Enantioselective Catalysis: Using a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants psu.edunih.govethz.chwikipedia.org. Examples include asymmetric hydrogenation catalyzed by chiral metal complexes psu.edunih.gov.

Diastereoselective Reactions: Reactions where existing stereocenters in the substrate influence the formation of new ones sci-hub.ru.

The development of highly enantioselective catalysts, such as certain rhodium complexes, has been significant in preparing chiral intermediates with high enantiomeric excess (ee) psu.edu. Chemo-enzymatic approaches, combining chemical transformations with enzymatic reactions, have also been utilized to prepare enantioenriched intermediates researchgate.net. For instance, lipase-catalyzed enantioselective hydrolysis has been used to obtain chiral cyclopentanecarboxylates, which can serve as building blocks for molecules like this compound researchgate.net.

Application of Ring-Closing Metathesis (RCM) in Diterpenoid Synthesis

Ring-Closing Metathesis (RCM) is a powerful carbon-carbon bond forming reaction that has found significant application in the synthesis of cyclic systems, including those found in diterpenoids like this compound researchgate.netciteab.comwikipedia.orgorganic-chemistry.orgorgsyn.org. RCM involves the intramolecular coupling of two terminal alkenes to form a cycloalkene, typically catalyzed by transition metal complexes, particularly ruthenium-based catalysts wikipedia.orgorganic-chemistry.orgorgsyn.org. This reaction is highly effective for forming rings of various sizes and has been used in the synthesis of dihydropyrans, which can be key intermediates in dolabellane synthesis sci-hub.ru. The efficiency of RCM, often proceeding under mild conditions with high yields and generating ethylene (B1197577) as the main byproduct, makes it an attractive strategy for constructing the carbocyclic core of this compound sci-hub.ruwikipedia.org. Studies have shown that specific Grubbs catalysts are effective for this cyclization sci-hub.runsf.gov.

Carbon-Carbon Bond Formation Strategies (e.g., Stille Cross-Coupling, SmI2 Reductive Cyclization)

The construction of the complex carbocyclic framework of this compound necessitates the use of robust and selective carbon-carbon bond formation strategies numberanalytics.com. Beyond RCM, various cross-coupling reactions and reductive cyclizations have been employed or explored in the synthesis of this compound and related diterpenes researchgate.netciteab.comresearchgate.netmdpi.com.

Stille Cross-Coupling: This palladium-catalyzed reaction couples organostannanes with organohalides or pseudohalides to form new carbon-carbon bonds researchgate.netmdpi.comlibretexts.org. It has been utilized in the synthesis of intermediates for dolabellanes, for example, in the formation of allylic alcohols from cyclopentenyl triflates sci-hub.ru. Stille coupling is a versatile method for joining sp2-hybridized carbon atoms and is known for its tolerance of various functional groups mdpi.comlibretexts.org.

SmI2 Reductive Cyclization: Samarium(II) iodide (SmI2) is a potent reducing agent that can mediate the formation of carbon-carbon bonds through reductive coupling or cyclization pathways. While specific examples of SmI2 reductive cyclization directly applied to this compound synthesis were not prominently found in the search results, similar reductive cyclization strategies, such as vanadium-based pinacol (B44631) coupling, have been explored for closing medium-sized carbocycles in related diterpene synthesis sci-hub.ru. Reductive cyclizations are valuable for constructing cyclic systems, particularly those with challenging ring sizes.

Other carbon-carbon bond forming reactions relevant to complex molecule synthesis include aldol (B89426) reactions, Wittig reactions, and other transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions numberanalytics.comresearchgate.netmdpi.comlibretexts.org. Intramolecular Heck reactions have been used to construct tricyclic cores in the synthesis of dolastane diterpenoids researchgate.net.

Strategies for Introducing Specific Functional Groups and Stereocenters

Beyond the main carbon framework construction, the introduction of specific functional groups (such as hydroxyl groups and methyl groups) and the precise control of their stereochemical orientation are critical steps in this compound synthesis ub.edumdpi.com. Strategies for achieving this include:

Stereoselective Functionalization: Reactions designed to introduce functional groups with a specific stereochemical outcome, often influenced by existing stereocenters or the use of chiral reagents or catalysts sci-hub.rumdpi.comnih.gov. Examples include diastereoselective alkylation or hydroxylation reactions sci-hub.rumdpi.com.

Oxidation and Reduction Reactions: Selective oxidation and reduction reactions are used to interconvert functional groups and can be designed to be stereoselective sci-hub.ru. For instance, asymmetric reduction of carbonyl compounds can introduce chiral alcohol centers bocsci.comresearchgate.net.

Chiral Auxiliaries and Catalysts: As mentioned in Section 5.3, chiral auxiliaries and enantioselective catalysts play a significant role in controlling the stereochemistry during the introduction of functional groups or the creation of new stereocenters chemrxiv.orgethz.chwikipedia.org.

Protecting Group Strategies: The use of protecting groups is essential to selectively functionalize specific parts of the molecule while masking other reactive sites ub.edu.

Strategic Order of Operations: The sequence in which functional groups are introduced and transformations are performed is carefully planned to minimize undesired side reactions and maximize stereocontrol ub.edu.

Preclinical Biological Activities of Dolatriol: Investigations into Cellular and Molecular Effects

Antileukemic Activity in Preclinical Models

Dolatriol has demonstrated pronounced antileukemic activity in preclinical models. icm.edu.plscispace.comdokumen.pub This activity was initially observed in studies evaluating natural products from marine invertebrates for potential medicinal applications. icm.edu.plscispace.com The isolation of this compound from Dolabella auricularia highlighted this mollusk as a source of compounds with potential antineoplastic properties, including those with activity against leukemia. icm.edu.plscispace.comdokumen.pub

Cytotoxic Effects on Cancer Cell Lines (e.g., P388 Lymphocytic Leukemia)

Investigations into the cytotoxic effects of this compound have included testing against various cancer cell lines. Notably, this compound has displayed activity against the P388 lymphocytic leukemia cell line. researchgate.net Cytotoxicity against cancer cell lines is a key indicator of a compound's potential as an anticancer agent in preclinical evaluations. nih.govmdpi.com

Mechanism-of-Action Studies in Cellular Contexts (e.g., tubulin inhibition for related dolastatins as a reference for mechanistic research)

While specific detailed mechanism-of-action studies for this compound are less extensively documented in the provided search results, research on structurally related compounds, such as Dolastatin 10, provides a reference for potential mechanisms. Dolastatin 10 is known to exert its potent antitumor activity through interaction with tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. mdpi.comresearchgate.netasm.orgmedchemexpress.com This interference with tubulin leads to the inhibition of mitosis and can induce apoptosis in cancer cells. mdpi.commedchemexpress.com Given the structural relationship between this compound and dolastatins, it is plausible that this compound might share some commonalities in its cellular targets or pathways, although this requires specific investigation. Studies on the mechanism of action of bioactive compounds often involve examining their effects on key cellular processes and molecular targets. dntb.gov.uapatsnap.comdrugbank.com

Comparative Analysis with Structurally Related Bioactive Diterpenoids (e.g., Dolastatin 10 and its derivatives)

This compound is a diterpenoid, and its biological activities are often compared with those of other structurally related compounds isolated from marine sources, particularly the dolastatins. icm.edu.plresearchgate.netsigmaaldrich.com Dolastatin 10, a peptide isolated from the same marine mollusk, is a well-characterized antineoplastic agent known for its potent cytotoxicity and tubulin-inhibitory activity. mdpi.comresearchgate.netasm.orgmedchemexpress.commdpi.com While this compound is described as having pronounced antileukemic activity, some reports indicate it may be weakly cytotoxic compared to other compounds like dolastatin 10 and its derivatives. oup.com Comparative studies with compounds like Dolastatin 10 and its synthetic analogues, such as auristatin PHE, are crucial for understanding the structure-activity relationships and the potential therapeutic window of these marine-derived compounds. researchgate.netasm.orgmdpi.comresearchgate.net These comparisons help in evaluating the relative potency and potential applications of this compound within the context of other known marine-derived anticancer agents. researchgate.net

Influence on Cellular Processes (e.g., cell proliferation, differentiation, if relevant to preclinical studies)

Preclinical studies often investigate the influence of potential therapeutic compounds on fundamental cellular processes like proliferation and differentiation. researchgate.netcabidigitallibrary.orgmdpi.com While direct detailed data on this compound's specific influence on cell proliferation and differentiation were not extensively found in the provided search results, compounds with cytotoxic and antileukemic activities, like those related to this compound, are generally understood to impact cell proliferation by inhibiting cancer cell growth. nih.govmdpi.commdpi.com The induction of differentiation is another mechanism by which some compounds exert anticancer effects, pushing cancer cells towards a more mature, less proliferative state. mdpi.comwikipedia.orgmdpi.com Research into the effects of marine natural products on cancer cells frequently explores their ability to inhibit proliferation and induce differentiation as key aspects of their preclinical evaluation. mdpi.com

Structure Activity Relationship Investigations Within the Dolatriol Class

Systematic Modification of Dolatriol and its Analogs for Preclinical Research

Systematic modification of natural products like this compound is a common strategy in preclinical research to explore their therapeutic potential and optimize their properties. This involves synthesizing analogs with targeted alterations to the core structure to evaluate the effect of these changes on biological activity. While extensive published data detailing systematic modifications specifically of the this compound scaffold for preclinical research is limited in the provided search results, the principle is well-established in the study of related marine natural products, such as the dolastatins. asu.edunih.gov Studies on related diterpenes, like dolabellanes, also involve synthetic efforts which can inform approaches to modifying the this compound structure. acs.org

Modifications can involve alterations to different parts of the molecule, such as the carbocyclic ring system or appended functional groups. These alterations aim to probe the importance of specific structural elements for binding to biological targets and eliciting a response. Preclinical evaluation of these modified analogs typically involves in vitro assays to assess activity in relevant biological models.

Elucidation of Key Pharmacophores for Biological Activity (in preclinical models)

Identifying the key pharmacophores within the this compound structure is essential for understanding how it interacts with biological targets at a molecular level. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. While specific pharmacophore models for this compound are not explicitly detailed in the provided search results, SAR studies on related compounds, such as vitamin D analogs, illustrate the process of elucidating pharmacophores through systematic structural variations and biological testing. mdpi.comnih.gov

For this compound, preclinical research would involve synthesizing a series of truncated or functionally modified analogs and assessing their biological activity. By correlating the structural changes with the observed activity profiles, researchers can infer which parts of the this compound molecule are critical for its interaction with its biological target(s). This process often involves a combination of chemical synthesis, in vitro biological assays, and computational modeling techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship). nih.gov

Given the unique diterpene structure of this compound, its pharmacophore is likely dictated by the spatial arrangement of specific functional groups within its complex ring system. Further research is needed to precisely map these critical features.

Impact of Stereochemistry on Preclinical Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many natural products and drugs. mdpi.comresearchgate.net Biological systems, such as receptors and enzymes, are often chiral and can interact differently with different stereoisomers of a compound. nih.govtubitak.gov.tr The impact of stereochemistry on the preclinical biological response of this compound would involve studying the activities of its various stereoisomers or diastereomers.

For compounds with multiple chiral centers, like this compound, different stereoisomers can exhibit significantly different potency, efficacy, and even different mechanisms of action in preclinical models. researchgate.net Studies on other chiral natural products have demonstrated that even subtle changes in stereochemistry can lead to profound differences in biological outcomes. mdpi.com

While direct studies on the impact of stereochemistry specifically for this compound's preclinical biological response are not detailed in the provided results, the importance of stereochemistry is a general principle in SAR studies of complex molecules. nih.govmdpi.comnih.gov Investigating the biological activities of synthetically prepared stereoisomers of this compound would be crucial to understand the stereospecificity of its interaction with its biological target(s) in preclinical settings.

Design and Synthesis of Novel this compound Derivatives for Mechanistic Probing

The design and synthesis of novel this compound derivatives are instrumental for probing its mechanism of action in preclinical studies. By creating analogs with specific structural modifications or appended tags, researchers can investigate how this compound interacts with cellular components and signaling pathways.

Novel derivatives can be designed to serve various purposes in mechanistic studies, including:

Affinity Probes: Analogs with a reactive group or a tag (e.g., fluorescent label) can be used to identify and isolate the biological target(s) that this compound binds to.

Mechanism-Based Inhibitors: Derivatives designed to irreversibly interact with the target can help confirm the role of a specific enzyme or protein in this compound's activity.

Pro-drugs: Synthesizing derivatives that are inactive until metabolized can help understand the metabolic fate of this compound and the activity of its metabolites.

The synthesis of complex natural product derivatives often requires sophisticated synthetic strategies. acs.orgsymeres.comup.pt The development of efficient synthetic routes to access novel this compound derivatives is a critical step in enabling detailed mechanistic investigations in preclinical models. While specific examples of this compound derivatives synthesized solely for mechanistic probing are not prominently featured in the provided results, the synthesis of analogs for biological evaluation is a recurring theme in the study of related compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

By designing and synthesizing novel derivatives, researchers can gain deeper insights into the cellular and molecular events underlying this compound's preclinical biological activities, paving the way for potential therapeutic applications.

Advancements and Future Research Trajectories in Dolatriol Chemistry and Biology

Current Challenges in Dolatriol Total Synthesis

The total synthesis of complex marine natural products like this compound is often a demanding task due to their intricate molecular architecture and multiple stereogenic centers researchgate.netmdpi.comcam.ac.uk. Achieving the precise arrangement of atoms and functional groups in a stereoselective manner poses significant challenges. The synthesis of dolastane diterpenes typically involves constructing the characteristic 5-7-6 tricyclic ring system researchgate.netresearchgate.net. Previous total syntheses of related fusicoccane diterpenoids, which share some structural features with dolastanes, have ranged from 15 to 29 steps, highlighting the complexity involved, particularly for more oxidized family members researchgate.net.

Unexplored Biological Activities in Preclinical Settings

While some dolastanes have shown cytotoxic activity, the full spectrum of this compound's biological properties remains largely unexplored researchgate.netresearchgate.netscispace.com. Future preclinical research could focus on evaluating this compound for a wider range of biological activities beyond cytotoxicity. This could include investigating potential anti-inflammatory, antiviral, or other therapeutic effects. The unique structural scaffold of this compound suggests it may interact with novel biological targets, warranting further investigation in various disease models.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is essential for assessing its therapeutic potential. Advanced mechanistic investigations could involve studying its interactions with specific proteins or enzymes, elucidating downstream signaling pathways, and determining how its structure relates to its activity. Techniques such as protein binding assays, enzyme inhibition studies, and cell-based assays coupled with molecular biology tools could provide valuable insights into this compound's mechanism of action. While information on the specific mechanism of this compound is limited in the provided context, studies on other natural products highlight the importance of understanding molecular mechanisms for drug development researchgate.net.

Exploration of New Biosynthetic Enzymes and Pathways

Investigating the biosynthesis of this compound in marine organisms can provide valuable information for potential biocatalytic production or for discovering novel enzymes and pathways. Understanding the enzymatic machinery involved in constructing the dolastane skeleton and introducing oxygenation patterns could enable the development of more sustainable and efficient production methods. Research in this area would involve identifying the genes encoding the biosynthetic enzymes and characterizing their functions. Studies on the biosynthesis of other natural products, such as vitamin D, illustrate the complexity and enzymatic steps involved in sterol and diterpenoid pathways nih.govwikipedia.orgfrontiersin.orgnih.gov.

Development of Research Tools Based on the this compound Scaffold

The unique dolastane scaffold of this compound could serve as a basis for developing novel research tools. This could involve synthesizing analogs of this compound with modifications to explore structure-activity relationships in detail. Such analogs could be used as probes to identify and validate biological targets or to study specific biological processes. The development of scaffold-based tools is a common strategy in drug discovery and chemical biology arxiv.orgnih.gov. Furthermore, the this compound scaffold could inspire the design of entirely new molecules with tailored biological properties.

Q & A

Basic Research Question

- Synthesis protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) and intermediates using techniques like NMR or HPLC for structural verification .

- Purity assessment : Use orthogonal methods (e.g., LC-MS for quantification, Karl Fischer titration for water content) .

- Batch documentation : Record lot numbers and storage conditions (e.g., desiccation at −20°C) to track stability .

How can researchers establish a robust structure-activity relationship (SAR) for this compound derivatives?

Advanced Research Question

- Computational modeling : Apply molecular docking or QSAR to predict binding affinities and prioritize synthetic targets .

- Functional group modification : Systematically alter substituents (e.g., hydroxyl, methyl groups) and test activity in in vitro assays .

- Data integration : Combine SAR data with pharmacokinetic parameters (e.g., logP, solubility) to optimize bioavailability .

What statistical approaches are appropriate for analyzing this compound’s dose-response data in heterogeneous populations?

Advanced Research Question

- Nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values .

- Mixed-effects models to account for inter-individual variability in clinical or in vivo data .

- Sensitivity analysis to identify outliers or confounding factors (e.g., age, metabolic differences) .

How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across species?

Basic Research Question

- Cross-species scaling : Use allometric equations to predict human PK parameters from rodent data .

- Compartmental modeling : Apply non-compartmental analysis (NCA) or physiologically based pharmacokinetic (PBPK) models .

- Matrix validation : Ensure plasma/tissue homogenates are stable under assay conditions (e.g., no enzymatic degradation) .

What in vitro assays are most reliable for screening this compound’s bioactivity?

Basic Research Question

- Target-specific assays : Use reporter gene systems (e.g., luciferase) for receptor activation/inhibition .

- High-throughput screening (HTS) : Validate with Z’ factor ≥0.5 to ensure assay robustness .

- Counter-screening : Test against related off-target receptors to assess selectivity .

How can researchers mitigate batch-to-batch variability in this compound formulations during long-term studies?

Advanced Research Question

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify degradation products .

- Quality-by-design (QbD) : Optimize formulation parameters (excipient ratios, particle size) using DOE (Design of Experiments) .

- Real-time monitoring : Use PAT (Process Analytical Technology) for in-line quality control during manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.